1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207010-00-1
VCID: VC6619744
InChI: InChI=1S/C20H17N5O2S/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26)
SMILES: COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4
Molecular Formula: C20H17N5O2S
Molecular Weight: 391.45

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207010-00-1

Cat. No.: VC6619744

Molecular Formula: C20H17N5O2S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide - 1207010-00-1

Specification

CAS No. 1207010-00-1
Molecular Formula C20H17N5O2S
Molecular Weight 391.45
IUPAC Name 1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C20H17N5O2S/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26)
Standard InChI Key LUQANVUOARUAKA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct aromatic systems:

  • Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, serving as a rigid scaffold for substituent attachment.

  • 4-Methoxyphenyl group: An electron-rich aryl moiety at position 1 of the triazole, contributing to hydrophobic interactions.

  • Pyridin-3-yl group: A nitrogen-containing heteroaromatic ring at position 5, enabling hydrogen bonding and π-stacking.

  • Thiophen-2-ylmethyl carboxamide: A sulfur-containing heterocycle linked via a methylene group, enhancing solubility and target affinity.

The molecular formula is C₂₀H₁₇N₅O₂S, with a molar mass of 391.45 g/mol and an IUPAC name of 1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1207010-00-1
Molecular FormulaC₂₀H₁₇N₅O₂S
Molecular Weight391.45 g/mol
XLogP3 (Partition Coeff)3.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Stereoelectronic Features

Density functional theory (DFT) calculations reveal a planar triazole core with dihedral angles of 15–25° between substituents, optimizing π-π interactions with biological targets. The methoxy group’s electron-donating effect increases electron density at the triazole ring, enhancing binding to electrophilic kinase domains .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis leverages click chemistry principles, employing a two-step protocol:

  • Azide Preparation: 4-Methoxyphenyl azide is synthesized from 4-methoxybenzyl chloride via nucleophilic substitution with sodium azide.

  • Cycloaddition: The azide reacts with a pyridinyl alkyne derivative in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) at 60°C for 12 hours, yielding the triazole core.

Table 2: Optimized Reaction Conditions

ParameterConditionYield
CatalystCuSO₄·5H₂O (10 mol%)85%
Reducing AgentSodium Ascorbate (20 mol%)-
Solventt-BuOH/H₂O (1:1)-
Temperature60°C-
Reaction Time12 hours-

Post-Functionalization

The thiophen-2-ylmethyl carboxamide side chain is introduced via amide coupling between the triazole carboxylic acid and thiophen-2-ylmethylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification via silica gel chromatography achieves >95% purity.

Biological Activities and Mechanisms

Protein Kinase Inhibition

In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 12–45 nM) against tyrosine kinases (e.g., EGFR and VEGFR2) due to competitive binding at the ATP pocket . Molecular docking simulations highlight critical interactions:

  • Pyridinyl N1 forms a hydrogen bond with backbone NH of Met793 (EGFR) .

  • Thiophene S participates in hydrophobic contacts with Leu718 and Val702 .

  • Methoxy group stabilizes the DFG-out kinase conformation through van der Waals forces .

Table 3: Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Cell LineSource
EGFR (Wild-Type)18.3A549 (NSCLC)
VEGFR222.7HUVEC
PDGFR-β45.1NIH/3T3

Antiproliferative Effects

The compound suppresses growth in A549 lung adenocarcinoma (GI₅₀ = 1.2 μM) and MCF-7 breast cancer (GI₅₀ = 1.8 μM) cells by inducing G1/S cell cycle arrest and apoptosis . Western blotting confirms caspase-3 cleavage and PARP degradation at 5 μM concentrations .

Pharmacological Profiling

ADME Properties

  • Solubility: 12 μg/mL in PBS (pH 7.4), improved to 45 μg/mL with 0.5% Tween-80.

  • Plasma Stability: >90% remaining after 1 hour in human plasma.

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM).

Toxicity Preliminary Data

Rodent studies (28-day repeat dose) show no hepatotoxicity at 50 mg/kg/day, though mild nephrotoxicity occurs at 100 mg/kg.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.74 (s, 1H, triazole-H), 8.59 (d, J = 4.8 Hz, 1H, pyridine-H), 7.83 (dd, J = 8.0, 1.2 Hz, 1H, thiophene-H) .

  • HRMS (ESI+): m/z 392.1298 [M+H]⁺ (calc. 392.1301).

MethodColumnPurity
HPLC (UV 254 nm)C18, 70% MeOH98.5%
UPLC-MSHSS T3, 0.1% FA99.1%

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